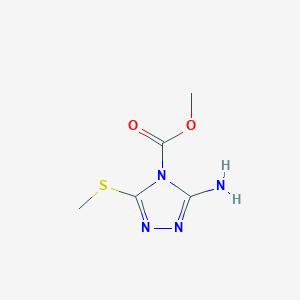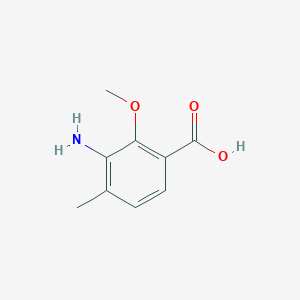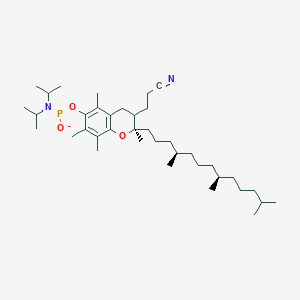![molecular formula C8H8N2OS B12863106 6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
6-(Methylthio)benzo[d]oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylthio)benzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole core with a methylthio group at the 6-position and an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
6-(Methylthio)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder or tin chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin chloride.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
6-(Methylthio)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 6-(Methylthio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . This modulation of metabolic pathways can lead to various biological effects, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
6-Aminobenzoxazole: Similar structure but lacks the methylthio group.
2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine: Contains a methoxy group instead of a methylthio group.
N-Methylbenzo[d]oxazol-2-amine: Similar core structure but with different substituents.
Uniqueness
6-(Methylthio)benzo[d]oxazol-2-amine is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, distinguishing it from other benzoxazole derivatives.
特性
分子式 |
C8H8N2OS |
|---|---|
分子量 |
180.23 g/mol |
IUPAC名 |
6-methylsulfanyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) |
InChIキー |
AKDLVXCSQVQYGZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(C=C1)N=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)

![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)
![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)

